2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is an organic compound with the molecular formula C12H9NO3. It is a derivative of nicotinic acid, featuring a hydroxyl group at the second position and a phenyl group at the fifth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids as reagents and palladium as a catalyst under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its potential anticancer activity is attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the phenyl group.
5-Phenyl-2-pyridinecarboxylic acid: Similar structure but lacks the hydroxyl group.
2-Hydroxy-3-phenylnicotinic acid: Similar structure but with the phenyl group at a different position.
Uniqueness
2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a phenyl group on the nicotinic acid backbone. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-10(12(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHMMTANWQXEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438920 | |
Record name | 2-HYDROXY-5-PHENYLNICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-08-9 | |
Record name | 2-HYDROXY-5-PHENYLNICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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